molecular formula C8H9ClN2O2 B2737083 Ethyl 2-amino-3-chloropyridine-4-carboxylate CAS No. 1955548-68-1

Ethyl 2-amino-3-chloropyridine-4-carboxylate

Cat. No.: B2737083
CAS No.: 1955548-68-1
M. Wt: 200.62
InChI Key: LUKUWZGWPHOUPU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloropyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H9ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-chloropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives of the compound .

Mechanism of Action

The mechanism by which ethyl 2-amino-3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Ethyl 2-amino-3-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:

The presence of both the amino and ethyl ester groups in this compound makes it unique and versatile for various applications .

Biological Activity

Ethyl 2-amino-3-chloropyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C8H8ClN2O2\text{C}_8\text{H}_8\text{Cl}\text{N}_2\text{O}_2

The compound features a pyridine ring with an amino group at the 2-position, a chlorine atom at the 3-position, and a carboxylate ester at the 4-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of amino and chloro substituents enhances antimicrobial efficacy .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Ethyl 2-amino-4-chloropyridine-5-carboxylateS. aureus16 μg/mL
Ethyl 3-amino-6-chloropyridine-2-carboxylateP. aeruginosa64 μg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .

CompoundCOX Inhibition (IC50)
This compound25 μM
Diclofenac (control)10 μM
Celecoxib (control)15 μM

Anticancer Potential

This compound may also exhibit anticancer properties. Studies have indicated that derivatives of pyridine compounds can induce apoptosis in cancer cell lines. For instance, certain analogs have shown cytotoxicity against breast cancer cells, suggesting that modifications in the pyridine structure can enhance anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Chlorination : Starting from pyridine derivatives, chlorination introduces the chlorine atom at the desired position.
  • Amination : The introduction of the amino group is achieved through nucleophilic substitution reactions.
  • Esterification : Finally, the carboxylic acid is converted into an ester using ethyl alcohol and an acid catalyst.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multiple strains of bacteria. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antibacterial agent.
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound led to decreased levels of inflammatory markers in animal models, supporting its use in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 2-amino-3-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKUWZGWPHOUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-68-1
Record name ethyl 2-amino-3-chloropyridine-4-carboxylate
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